4-(2,4-Dichloro-5-pyrimidyl)morpholine

Medicinal Chemistry Organic Synthesis Regioselective Functionalization

Choose this compound for its pre-installed morpholine at C5, which enables regioselective sequential derivatization at C4 and C2—eliminating inefficient later-stage morpholine introduction. Validated in patents WO-2019177374-A1 and KR-20200137087-A for kinase inhibitor synthesis, it outperforms generic 2,4-dichloropyrimidine by providing direct access to 2,4,5-trisubstituted pyrimidine libraries with predictable chemoselectivity. Ideal for CDK, mTOR, PI3K programs and AChE inhibitor development. Streamline SAR campaigns and accelerate analog generation with this strategic building block.

Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08
CAS No. 280582-23-2
Cat. No. B2770100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichloro-5-pyrimidyl)morpholine
CAS280582-23-2
Molecular FormulaC8H9Cl2N3O
Molecular Weight234.08
Structural Identifiers
SMILESC1COCCN1C2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C8H9Cl2N3O/c9-7-6(5-11-8(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2
InChIKeyKQYPFIAQOXDXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichloro-5-pyrimidyl)morpholine (CAS 280582-23-2): A Strategic Morpholinopyrimidine Building Block for Targeted Kinase and Drug Discovery


4-(2,4-Dichloro-5-pyrimidyl)morpholine (CAS 280582-23-2) is a dichlorinated pyrimidine derivative functionalized at the 5-position with a morpholine ring. It is primarily utilized as a strategic chemical intermediate in medicinal chemistry [1]. The compound features a core 2,4-dichloropyrimidine scaffold, a privileged structure in kinase inhibitor design, with a molecular formula of C8H9Cl2N3O and a molecular weight of 234.08 g/mol [2]. The presence of two distinct leaving groups (chlorine atoms) at the C2 and C4 positions, combined with the pre-installed morpholine, enables regioselective, sequential functionalization for constructing diverse 2,4,5-trisubstituted pyrimidine libraries relevant to pharmaceutical research and development [3].

Why 4-(2,4-Dichloro-5-pyrimidyl)morpholine (CAS 280582-23-2) Cannot Be Casually Substituted with Other Pyrimidine Intermediates


Substituting 4-(2,4-Dichloro-5-pyrimidyl)morpholine with a generic 2,4-dichloropyrimidine or an alternative 5-substituted analog introduces significant risk to synthetic efficiency and product diversity. The C2 and C4 chlorines on pyrimidines exhibit predictable but distinct reactivity, and this regioselectivity is highly sensitive to the presence of a C5 substituent [1]. While standard 2,4-dichloropyrimidines typically react first at the C4 position, the pre-installed morpholine at C5 fundamentally alters the electronic and steric environment of the ring [2]. Using an unsubstituted analog forfeits the key advantage of having the morpholine moiety—a privileged scaffold for improving drug-like properties such as solubility and metabolic stability—already incorporated [3]. A subsequent introduction of the morpholine after C2 and C4 functionalization would be impossible or would require a less efficient de novo synthesis. Furthermore, different 5-substituents (e.g., -F, -Br, -NO2) confer vastly different electronic properties, altering the chemoselectivity and yields of subsequent cross-coupling reactions, rendering the optimization data from one analog inapplicable to another .

Evidence-Based Technical Justification for Selecting 4-(2,4-Dichloro-5-pyrimidyl)morpholine (CAS 280582-23-2) in Research


Enhanced Regioselectivity in Sequential Cross-Coupling Versus Unsubstituted 2,4-Dichloropyrimidine

The presence of the morpholine at the C5 position is reported to enhance the regioselectivity of sequential cross-coupling reactions on the 2,4-dichloropyrimidine core compared to unsubstituted 2,4-dichloropyrimidine. In typical SNAr or Pd-catalyzed cross-couplings, 2,4-dichloropyrimidines favor reaction at the C4 position first [1]. However, the C5 morpholine substituent can invert or strongly bias this selectivity, enabling the strategic and clean installation of different groups at the C2 and C4 positions in a controlled sequence [2]. This is a critical advantage for building focused libraries of 2,4,5-trisubstituted pyrimidines, a common motif in FDA-approved kinase inhibitors [3].

Medicinal Chemistry Organic Synthesis Regioselective Functionalization

Optimized Physicochemical Properties via Pre-Installed Morpholine

4-(2,4-Dichloro-5-pyrimidyl)morpholine incorporates a morpholine ring, a privileged structure known to improve key drug-like properties compared to analogs with other heterocycles or simple substituents. The morpholine moiety contributes to a balanced LogP, with consensus Log P(o/w) values for this compound reported as 1.65 , and topological polar surface area (TPSA) of 38.25 Ų . In contrast, piperazine analogs are more basic and may have different solubility and permeability profiles. This 'pre-installed' property enhancement is a key differentiator. When incorporated into final compounds like diarylpyrimidines (DAPYs), morpholine substitution has been shown to significantly improve aqueous solubility [1].

Drug Discovery Medicinal Chemistry ADME Properties

Validated Utility in 2,4,5-Trisubstituted Pyrimidine Patents

This compound's core structure is explicitly claimed and utilized in multiple patent applications (e.g., WO-2019177374-A1, KR-20200137087-A) as a key intermediate for synthesizing 2,4,5-trisubstituted pyrimidine derivatives . These patents describe its use in creating compounds for preventing or treating cancer and inflammatory diseases. This is a strong indicator of its established utility in industrial drug discovery pipelines. In contrast, simpler 5-substituted analogs like 5-bromo-2,4-dichloropyrimidine are more often cited in agricultural or broader chemical synthesis patents .

Medicinal Chemistry Intellectual Property Pharmaceutical Intermediates

In Vitro Activity as a Precursor to CDK Inhibitors

Derivatives synthesized from 4-(2,4-Dichloro-5-pyrimidyl)morpholine have shown promising biological activity as kinase inhibitors. For instance, one derivative based on this core scaffold was reported to have an IC50 of 164 nM against Cyclin-dependent kinase 4 (CDK4)/Cyclin D1 in a biochemical assay [1]. While this is downstream biological data for a derivative, it provides a quantitative benchmark for the potential of compounds originating from this building block. This level of documented potency against a high-value oncology target (CDK4) is a key differentiator when compared to building blocks like 2,4,5-trichloropyrimidine, which is more commonly used for EGFR or ALK inhibitors .

Cancer Research Kinase Inhibition CDK4/6

Procurement Advantage: Defined Purity and Analytical Support

Reputable vendors such as Bidepharm and Fluorochem offer 4-(2,4-Dichloro-5-pyrimidyl)morpholine at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC available . This is a critical factor for ensuring experimental reproducibility. While other analogs may also be available at similar purity, the combination of a well-defined analytical package and the specific synthetic advantages mentioned above makes this a more reliable procurement choice. For example, vendor AKSci offers this compound in a range of sizes from 100mg to 10g, with specific pricing and transparent lead times, reducing supply chain uncertainty .

Procurement Quality Control Reproducibility

Optimal Research and Procurement Scenarios for 4-(2,4-Dichloro-5-pyrimidyl)morpholine (CAS 280582-23-2)


Medicinal Chemistry: Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitor Libraries

This is the primary application scenario. The compound is ideal for projects targeting kinases such as CDKs, mTOR, or PI3K. The pre-installed morpholine at C5 and the two chlorines allow for sequential, regioselective derivatization at C4 and C2. As demonstrated in patents WO-2019177374-A1 and KR-20200137087-A, this building block is a validated entry point for creating potent and selective kinase inhibitors with optimized drug-like properties [1].

Drug Discovery: Lead Optimization of Acetylcholinesterase (AChE) Inhibitors

The compound serves as a key precursor in the development of AChE inhibitors for neurodegenerative disease research, such as Alzheimer's. The morpholine-pyrimidine hybrid core is a privileged scaffold that can be further elaborated to optimize binding to the enzyme's active site and improve pharmacokinetic properties, as outlined in medicinal chemistry literature .

Structure-Activity Relationship (SAR) Studies: Evaluating the Impact of C5 Morpholine Substitution

In an SAR campaign, using this compound allows researchers to directly compare the effects of a C5 morpholine group versus other C5 substituents (e.g., H, F, Br, NO2) on the biological activity and physicochemical properties of the final 2,4-disubstituted product. This is a direct application of the 'Class-level inference' evidence, enabling the rational design of compounds with balanced potency and ADME profiles [2].

Chemical Biology: Development of Bioconjugates and Chemical Probes

The inherent reactivity of the two chlorine atoms makes this compound suitable for attaching complex payloads or linkers. The C5 morpholine could serve as an affinity or solubility handle, while the C2 and C4 positions are sequentially functionalized to introduce a reporter group (e.g., fluorophore, biotin) and a targeting ligand, respectively. This scenario leverages the regioselective control offered by this specific building block [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dichloro-5-pyrimidyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.